molecular formula C18H25N5O B560269 A 987306 CAS No. 1082954-71-9

A 987306

Cat. No.: B560269
CAS No.: 1082954-71-9
M. Wt: 327.4 g/mol
InChI Key: DJKJVWJQAVGLHJ-WCQYABFASA-N
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Mechanism of Action

Target of Action

A-987306, also known as Benzofuro(2,3-H)quinazolin-2-amine, is a potent and orally bioavailable histamine H4 antagonist . The primary targets of A-987306 are the histamine H4 receptors in humans and rats .

Mode of Action

A-987306 exhibits potent functional antagonism in vitro at human, rat, and mouse H4 receptors in cell-based FLIPR assays . It is highly selective for the human H4 receptor, being 620-fold, >1600-fold, and 162-fold more selective over human H1, H2, and H3 receptors, respectively .

Biochemical Pathways

Histamine exerts its functions through four known G-protein coupled receptors, the H1, H2, H3, and H4 receptors . Some histamine receptor (H1R) antagonists are used for the treatment of allergic inflammatory responses. The histamine H3 receptor (H3R) localizes in the CNS, where it regulates the release and synthesis of histamine and modulates other neurotransmitters .

Pharmacokinetics

In vivo, the pharmacokinetic profile of A-987306 is displayed by i.v, i.p, and oral administration . After i.p dosing, the compound exhibits a favorable fractional bioavailability (Fip/iv =72%), a half-life of 4.7 hours, and a Cmax of 1.73 µM at a Tmax of 0.25 hours after dosing . After oral dosing, A-987306 displays a moderate fractional oral bioavailability (Fpo/iv =26%) with a half-life of 3.7 hours and a Cmax of 0.30 µM at a Tmax of 1.5 hours .

Result of Action

A-987306 reduces scratch responses in mice with an ED50 of 0.36 µmol/kg . Furthermore, the plasma levels of A-987306 near the ED50 (0.3 µmol/kg) support a high level of in vivo potency in this model . Lastly, H4R antagonists have anti-inflammatory activity in a zymosan-induced peritonitis model .

Action Environment

The action environment of A-987306 is primarily the histamine H4 receptors in humans and rats . The compound’s action, efficacy, and stability are influenced by various factors, including the presence of other histamine receptors and the specific environmental conditions within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 987306 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of advanced organic synthesis techniques, including cyclization, amination, and selective functional group protection and deprotection .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

A 987306 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

A 987306 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of A 987306

This compound stands out due to its high oral bioavailability, potent anti-inflammatory activity, and selectivity for histamine H4 receptors. These properties make it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKJVWJQAVGLHJ-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148488
Record name A-987306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082954-71-9
Record name A-987306
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-987306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-987306
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does A-987306 interact with the histamine H4 receptor and what are the downstream effects of this interaction?

A: A-987306 acts as a potent and selective antagonist of the histamine H4 receptor (H4R). [, , ] This means that it binds to the H4R and blocks the binding of histamine, the endogenous ligand. By doing so, A-987306 prevents the activation of downstream signaling pathways typically triggered by histamine binding to the H4R. [, , ] This inhibition of H4R signaling has been shown to reduce inflammatory responses and alleviate pruritus (itch) in preclinical models. [, , ]

Q2: What is the relationship between the structure of A-987306 and its activity as an H4R antagonist? Have any modifications been explored?

A: A-987306 shares a 2-aminopyrimidine scaffold with several other known H4R antagonists, suggesting the importance of this structural feature for activity. [] While specific structure-activity relationship (SAR) studies for A-987306 are not detailed in the provided abstracts, research exploring azine modifications within this chemical class highlights the impact of structural changes on H4R antagonist potency and selectivity. [] Further research exploring modifications to the A-987306 scaffold could further refine its pharmacological profile.

Q3: What preclinical data supports the potential use of A-987306 as a therapeutic agent?

A3: A-987306 has demonstrated efficacy in several preclinical models:

  • Inhibition of H4R Agonist-Induced Scratching: A-987306 effectively blocked clobenpropit-induced scratching in mice, indicating antipruritic activity. []
  • Anti-Inflammatory Activity: The compound exhibited anti-inflammatory effects in a mouse peritonitis model. []
  • Pain Reduction: Notably, A-987306 showed potent analgesic effects, effectively blocking pain responses in a rat model of carrageenan-induced thermal hyperalgesia. []

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